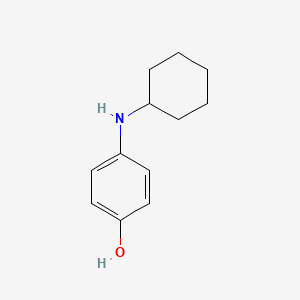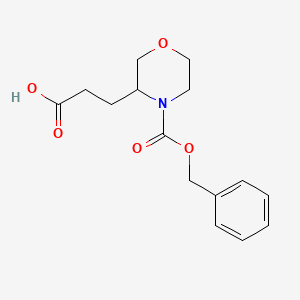
4-Cbz-3-(2-carboxy-ethyl)-morpholine
Descripción general
Descripción
4-Cbz-3-(2-carboxy-ethyl)-morpholine, also known as CEM, is an organic compound that has been widely used in scientific research applications. CEM is a derivative of morpholine with a carboxyethyl group attached to the nitrogen atom of the morpholine ring. CEM has a wide range of applications in research due to its unique properties, including its ability to act as a nucleophile and to form covalent bonds with electrophiles. CEM is a versatile compound that is widely used in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
- Synthesis of N‐Vinyloxazolidinones and Morpholines : The nature of the N-protecting group, such as N-Cbz, on 1,2-amino alcohols significantly influences the synthesis of N-vinyloxazolidinones and morpholines, showcasing the compound's role in facilitating diverse synthetic pathways (Yar et al., 2012).
- Synthesis and Electrochemistry of Pyridinecarboxamide Cobalt(III) Complexes : Investigations into the redox properties of cobalt(III) complexes highlight the influence of morpholine and similar compounds on the electrochemical behavior, indicating their importance in the development of electrochemical sensors and materials (Meghdadi et al., 2008).
Pharmacological Applications
- Antiobesity Activity : Derivatives involving morpholine structures have shown significant in vivo antiobesity activity through CB1 receptor antagonism, emphasizing the compound's potential in developing new therapeutic agents for obesity (Srivastava et al., 2007).
- Inhibition of Monoacylglycerol Lipase : The inhibition of monoacylglycerol lipase, a process mediated by compounds structurally related to morpholine, has been studied for its effects on reducing inflammation in models of acute lung injury, suggesting potential therapeutic applications in inflammatory diseases (Costola-de-Souza et al., 2013).
Environmental Science
- Biodegradation of Fungicides : Studies on the microbial degradation of Carbendazim, a fungicide, indicate the potential of morpholine derivatives in enhancing the bioremediation of contaminated agricultural fields, showcasing their importance in environmental sustainability (Singh et al., 2019).
Propiedades
IUPAC Name |
3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIKLDKPALYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693059 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((Benzyloxy)carbonyl)morpholin-3-yl)propanoic acid | |
CAS RN |
885274-07-7 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



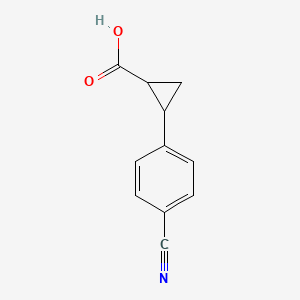
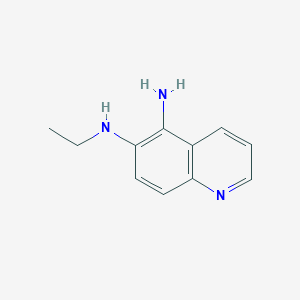
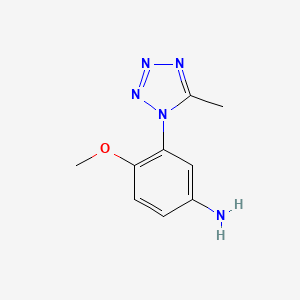

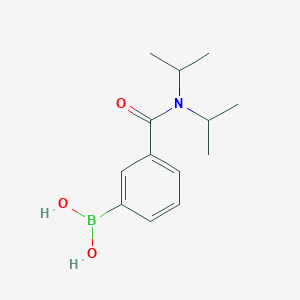

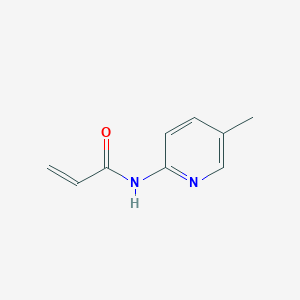
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)


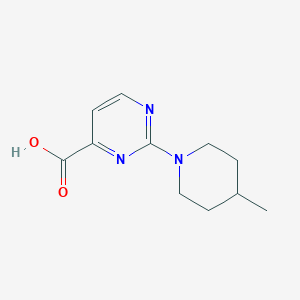
![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
